Flavin mononucleotide semiquinone

Description

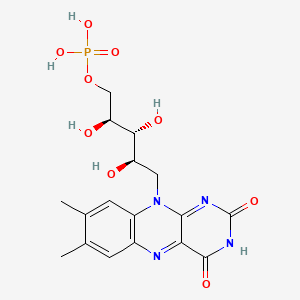

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTCRASFADXXNN-MBNYWOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956007 | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34469-63-1 | |

| Record name | Flavin mononucleotide semiquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034469631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Roles of Flavin Mononucleotide Semiquinone in Enzymatic Catalysis

One-Electron Transfer Mechanisms Involving Flavin Mononucleotide Semiquinone

The capacity of FMN to exist in a stable semiquinone radical state allows it to mediate single-electron transfer events, which are fundamental to many biochemical pathways.

This compound as an Entry Point into Electron Transport Chains

This compound serves as a critical entry point for electrons into various electron transport chains. In the context of mitochondrial respiration, Complex I, also known as NADH:ubiquinone oxidoreductase, utilizes an FMN cofactor to accept a pair of electrons from NADH. aklectures.comnih.gov This initial two-electron reduction of FMN is followed by the transfer of single electrons to a series of iron-sulfur clusters within the complex. aklectures.com This process highlights the role of the FMN semiquinone as an intermediary, converting a two-electron donor into a one-electron transfer system.

Similarly, in certain bacteria like Shewanella oneidensis, secreted FMN can act as a cofactor for outer-membrane c-type cytochromes, facilitating extracellular electron transport. pnas.org This interaction enhances the rate of electron transfer by promoting a one-electron redox reaction via the FMN semiquinone. pnas.org This mechanism is significantly faster than the diffusion-based shuttling of free flavins. pnas.org

The versatility of FMN in mediating electron transfer is further exemplified by its interaction with mitoNEET, a mitochondrial outer membrane protein. nih.gov Reduced FMN can rapidly transfer a single electron to the [2Fe-2S] cluster of mitoNEET, forming an FMN semiquinone intermediate in the process. nih.gov This suggests that flavin nucleotides can function as electron shuttles, regulating mitochondrial functions. nih.gov

Radical Intermediates in Diverse Enzymatic Reactions

The FMN semiquinone radical is a key transient intermediate in a wide range of enzymatic reactions beyond electron transport chains. nih.govrsc.org Its stability and reactivity are often modulated by the specific protein environment. nih.gov For instance, in NADPH-cytochrome P450 reductase, short-lived neutral FMN semiquinones are formed during cryo-reduction and are believed to be the reactive species in electron transfer to terminal acceptors. nih.gov

In flavodoxins, the conformation of the protein around the FMN cofactor changes with its oxidation state, and hydrogen bonding interactions can stabilize the neutral semiquinone form. nih.gov This stabilization is crucial for enzymes that rely on single-electron transfer chemistry. nih.gov

The formation of the FMN semiquinone radical is also a key step in the reaction of reduced flavin with molecular oxygen, leading to the formation of a radical pair of flavin semiquinone and superoxide (B77818). nih.govnih.gov This initial one-electron transfer is a common feature in the mechanisms of both flavoprotein oxidases and monooxygenases. nih.gov

Two-Electron Transfer Processes Coupled with this compound Intermediates

The coupling of one-electron and two-electron transfer steps is also evident in the mechanism of electron-transferring flavoproteins (ETFs). nih.gov These enzymes shuttle electrons between various dehydrogenases and the respiratory chain, with the FAD cofactor readily adopting a stable anionic semiquinone state to mediate single-electron transfers. nih.gov

Molecular Oxygen Activation and Reaction Pathways Mediated by this compound

The reaction of reduced flavins with molecular oxygen is a cornerstone of the catalytic activity of many flavoenzymes, and the FMN semiquinone plays a pivotal role in this process. acs.orgnih.gov

Formation of Flavin-C4a-Hydroperoxide Intermediates

The activation of molecular oxygen by reduced flavins often proceeds through the formation of a key intermediate, the flavin-C4a-hydroperoxide. nih.govresearchgate.net The initial step in this reaction is a single-electron transfer from the reduced flavin to oxygen, generating a radical pair consisting of the flavin semiquinone and a superoxide radical. nih.govnih.gov This radical pair can then collapse to form the covalent C4a-hydroperoxyflavin intermediate. nih.govnih.gov

The stability of this intermediate can vary significantly depending on the specific enzyme. In some flavin-dependent monooxygenases, the C4a-hydroperoxy-FMN is relatively stable and has been well-characterized. nih.gov The formation of this intermediate is often influenced by the protonation state of the reduced FMN, with the anionic form reacting more rapidly with oxygen. nih.gov

Hydride Transfer Reactions and Concurrent this compound Formation

Hydride transfer, the movement of a hydride ion (H-), is fundamentally a two-electron process. numberanalytics.com In many flavoenzymes, such as quinone reductases, the catalytic cycle is optimized to perform a strict two-electron reduction, thereby suppressing the formation of radical intermediates like the FMN semiquinone. nih.gov This direct pathway from the reduced flavin hydroquinone (B1673460) to the oxidized state avoids the generation of potentially damaging reactive oxygen species. nih.gov

However, the FMN semiquinone state is often kinetically and thermodynamically accessible even in these enzymes. nih.govnih.gov The involvement of the semiquinone in reactions that are formally hydride transfers often points to a more complex, stepwise mechanism rather than a direct, single-step event. The catalytic cycle can be dissected into reductive and oxidative half-reactions. nih.gov The reductive half-reaction frequently involves a stereospecific hydride transfer from a donor like NAD(P)H to the oxidized FMN, forming the fully reduced FMNH2. nih.govnih.gov The subsequent oxidative half-reaction, where electrons are transferred to an acceptor substrate, can proceed through two sequential one-electron steps. This stepwise process necessarily involves the FMN semiquinone as a transient intermediate. youtube.com

For instance, in diflavin reductases like NADPH-cytochrome P450 reductase, short-lived, unstable neutral FMN semiquinones have been identified as active intermediates in the electron transfer chain, distinct from the more stable, air-stable semiquinone form which is less active. nih.gov This highlights that even within a single enzyme, different semiquinone species can have distinct catalytic relevance.

The electrochemical properties of FMN underpin this versatility. The midpoint potentials for the two separate one-electron transfers differ, allowing the protein environment to stabilize or bypass the semiquinone state to suit its catalytic purpose. nih.gov

Table 1: Standard Midpoint Redox Potentials of Free FMN at pH 7.0 This interactive table provides the standard redox potentials for the one- and two-electron reduction steps of Flavin Mononucleotide (FMN) at neutral pH.

| Reaction | Midpoint Potential (E°) | Citation |

| FMN (oxidized) + e- ⇌ FMNH• (semiquinone) | -0.313 V | nih.gov |

| FMNH• (semiquinone) + e- + H+ ⇌ FMNH2 (reduced) | -0.101 V | nih.gov |

| FMN (oxidized) + 2e- + H+ ⇌ FMNH2 (reduced) | -0.207 V | nih.gov |

Non-Redox Reactions Exhibiting this compound Involvement

A fascinating class of flavoenzymes requires the FMN cofactor for reactions that result in no net redox change in the substrate or product. mdpi.com In these enzymes, the protein scaffold modulates the flavin's reactivity to perform "noncanonical" roles, including acting as a transient electron shuttle to enable difficult chemical transformations. mdpi.com The FMN semiquinone radical has been identified as a key intermediate in several of these non-redox catalytic pathways. mdpi.com

Notable examples include:

Chorismate Synthase (CS): This enzyme catalyzes the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate, a reaction that involves a formal 1,4-elimination. nih.govwikipedia.org Although there is no net redox change, the reaction is dependent on a reduced flavin. wikipedia.org A flavin intermediate is formed during catalysis, and while its exact nature is complex, mechanistic proposals involve a single-electron transfer from the reduced flavin to the substrate. nih.govwikipedia.org This generates a substrate radical and an FMN semiquinone, which facilitates the subsequent elimination steps before the electron is returned to regenerate the reduced flavin. wikipedia.org

2-Haloacrylate Hydratase (2-HAH): This enzyme catalyzes the conversion of 2-chloroacrylate (B1238316) to pyruvate, a redox-neutral hydration and dehalogenation reaction. nih.govnih.gov The enzyme requires a reduced flavin for activity, and studies have shown it is capable of stabilizing flavin semiquinone species. nih.gov The mechanism is proposed to proceed via a radical intermediate, implicating the FMN semiquinone in the catalytic cycle. nih.gov

While the fully reduced form of FMN (FMNH2) is more commonly cited for its ability to act as a general acid-base catalyst, some proposed mechanisms link the semiquinone state to this function. mdpi.comnih.gov In these roles, the flavin's nitrogen atoms, particularly N5, are modulated by the protein environment to have pKa values within the physiological range, allowing them to donate or accept protons. mdpi.com

The most prominent example is the debated mechanism of chorismate synthase. After the initial single-electron transfer from FMNH2 to the substrate, which forms the FMN semiquinone, the flavin radical is postulated to act as a base, abstracting a proton (or hydrogen atom) from the substrate's C6 position to facilitate the elimination of phosphate (B84403). mdpi.comwikipedia.org Here, the semiquinone state is directly coupled to a hydrogen abstraction step, a key component of acid-base catalysis.

The formation of a transient covalent bond between the flavin cofactor and the substrate is another noncanonical role for FMN. mdpi.com The FMN semiquinone can be a direct precursor to such adducts through radical recombination mechanisms.

The clearest illustration is found in 2-haloacrylate hydratase (2-HAH). Mechanistic evidence supports the formation of a covalent flavin-iminium ion intermediate during the catalytic cycle. nih.gov The involvement of a radical mechanism is supported by the enzyme's ability to stabilize flavin semiquinones and the observed decrease in activity in the presence of radical scavengers. This suggests that the covalent adduct is formed through the recombination of a substrate radical and the FMN semiquinone radical.

In other enzymes, such as UDP-galactopyranose mutase (UGM), which also catalyzes a non-redox reaction, potentiometry studies suggest the semiquinone form of the flavin is formed and stabilized upon substrate binding. mdpi.com This has led to proposals of a mechanism involving a single-electron transfer (SET) pathway, proceeding via the semiquinone, to form a covalent N5-adduct with the galactose substrate. mdpi.com

Table 2: Examples of Enzymes with Mechanistic Roles for FMN Semiquinone This interactive table summarizes the roles of Flavin Mononucleotide (FMN) semiquinone in the catalytic mechanisms of various enzymes.

| Enzyme | Catalytic Role of FMN Semiquinone | Citation |

| NADPH-Cytochrome P450 Reductase | Transient intermediate in a stepwise electron transfer chain. | nih.gov |

| Chorismate Synthase | Proposed intermediate following single-electron transfer to the substrate; may act as a base for proton abstraction. | mdpi.comwikipedia.org |

| 2-Haloacrylate Hydratase | Precursor to a covalent flavin-substrate adduct via a radical recombination mechanism. | nih.gov |

| UDP-Galactopyranose Mutase | Stabilized upon substrate binding, suggesting a role in a proposed single-electron transfer pathway to form a covalent adduct. | mdpi.com |

Flavin Mononucleotide Semiquinone in Specific Flavoenzyme Systems: Case Studies

Oxidoreductases and Their Flavin Mononucleotide Semiquinone Dependent Electron Flow

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule, the reductant, to another, the oxidant. Many of these enzymes utilize flavin cofactors to facilitate this electron transfer. The FMN semiquinone is a critical intermediate in the electron flow through these enzymes, allowing for the transition between two-electron donors and one-electron acceptors, or vice versa.

NADH dehydrogenase, also known as Complex I of the mitochondrial electron transport chain, is a large multi-subunit enzyme that catalyzes the transfer of electrons from NADH to coenzyme Q (ubiquinone). gsu.edu This process is coupled to the translocation of protons across the inner mitochondrial membrane, contributing to the proton motive force used for ATP synthesis. wikipedia.org

The electron transfer process within Complex I is initiated when NADH donates two electrons to the FMN cofactor, reducing it to FMNH₂. wikipedia.org Subsequently, FMNH₂ is reoxidized back to FMN in two successive one-electron steps, proceeding through a semiquinone intermediate (FMNH•). wikipedia.org Each electron is transferred from the FMN semiquinone to a series of iron-sulfur (Fe-S) clusters within the enzyme complex before ultimately reducing ubiquinone to ubiquinol. gsu.eduwikipedia.org

The FMN semiquinone cycle in NADH dehydrogenase is essential for coupling the two-electron oxidation of NADH to the one-electron transfer through the Fe-S clusters. This stepwise electron transfer is a fundamental feature of the respiratory chain.

| Key Reactants and Products in NADH Dehydrogenase Catalysis |

| Substrates |

| NADH |

| Coenzyme Q (Ubiquinone) |

| Prosthetic Groups |

| Flavin Mononucleotide (FMN) |

| Iron-Sulfur (Fe-S) Clusters |

| Products |

| NAD⁺ |

| Coenzyme QH₂ (Ubiquinol) |

| Translocated Ions |

| 4 H⁺ (protons) |

Glucose oxidase is a flavoenzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as the electron acceptor. nih.gov The enzyme operates through a Ping-Pong Bi Bi kinetic mechanism, consisting of two distinct half-reactions. nih.gov

In the first, or reductive, half-reaction, β-D-glucose binds to the enzyme and reduces the FAD cofactor to FADH₂. In the second, or oxidative, half-reaction, the reduced flavin is reoxidized by molecular oxygen. This reoxidation process occurs via two single-electron transfer steps, which involves the formation of a flavin semiquinone radical and a superoxide (B77818) anion. nih.govebi.ac.uk The transfer of the first electron from the reduced flavin to oxygen is considered the rate-limiting step in this half-reaction. nih.gov

The transient formation of the flavin semiquinone is a key feature of the catalytic cycle, enabling the two-electron reduction of the flavin by glucose to be coupled with the single-electron reduction of two molecules of oxygen to ultimately form hydrogen peroxide.

Glutathione (B108866) reductase is a crucial enzyme for maintaining the redox balance within the cell by catalyzing the reduction of glutathione disulfide (GSSG) to two molecules of reduced glutathione (GSH). This reaction utilizes NADPH as a reductant. It is important to note that the prosthetic group in glutathione reductase is typically Flavin Adenine (B156593) Dinucleotide (FAD), not FMN. fabad.org.trnih.gov

The catalytic mechanism of glutathione reductase involves the transfer of a hydride from NADPH to FAD, reducing it to FADH₂. ebi.ac.uk The reducing equivalents are then transferred from the reduced flavin to a redox-active disulfide bridge within the enzyme's active site. researchgate.netnih.gov This enzyme dithiol then reduces GSSG to two molecules of GSH. While flavins, in general, can exist in a semiquinone state, the predominant described mechanism for glutathione reductase involves a two-electron reduction of the FAD cofactor. wikipedia.org The direct catalytic role of a stabilized FAD semiquinone intermediate in the main reaction pathway is less prominent compared to other flavoenzymes, though transient radical intermediates may be involved in the electron transfer process. nih.gov

p-Hydroxybenzoate hydroxylase is a flavoprotein monooxygenase that catalyzes the hydroxylation of p-hydroxybenzoate to 3,4-dihydroxybenzoate. nih.gov The reaction requires NADPH and molecular oxygen. The catalytic cycle of this enzyme is divided into a reductive and an oxidative half-reaction. nih.gov

In the reductive half-reaction, NADPH reduces the FAD cofactor. The subsequent oxidative half-reaction involves the reaction of the reduced flavin with molecular oxygen to form a flavin-C4a-hydroperoxide, which is the hydroxylating species. nih.gov The formation of this hydroperoxide is proposed to proceed through a single-electron transfer from the reduced flavin to oxygen, generating a flavin semiquinone-superoxide radical pair as a transient intermediate. researchgate.net This radical pair then collapses to form the C4a-peroxyflavin, which is subsequently protonated to yield the active C4a-hydroperoxyflavin.

| Key Intermediates in p-Hydroxybenzoate Hydroxylase Catalysis |

| Reduced Flavin (FADH₂) |

| Flavin Semiquinone-Superoxide Radical Pair |

| Flavin-C4a-hydroperoxide |

| Flavin-C4a-hydroxide |

Enzymes Operating via this compound Radical Mechanisms

In some enzymatic reactions, the flavin semiquinone is not just a transient intermediate in a linear electron transfer chain but is a central participant in a radical-based chemical transformation of the substrate.

The catalytic mechanism of chorismate synthase involves a radical mechanism initiated by the transfer of a single electron from the reduced FMN to the substrate, EPSP. wikipedia.org This generates an FMN semiquinone radical and a substrate radical. wikipedia.org The FMN radical then participates in the subsequent steps of the reaction, which include the elimination of the phosphate (B84403) group and the abstraction of a hydrogen atom from the substrate, ultimately leading to the formation of chorismate and the regeneration of the reduced FMN. wikipedia.org The neutral flavin semiquinone has been identified as a key intermediate in this process. acs.orgmdpi.com

| Steps in the Chorismate Synthase Radical Mechanism |

| 1. Binding of reduced FMN and EPSP. |

| 2. Single electron transfer from reduced FMN to EPSP. |

| 3. Formation of FMN semiquinone radical and a substrate radical. wikipedia.org |

| 4. Elimination of the phosphate group from the substrate radical. |

| 5. Hydrogen atom abstraction from the substrate radical by the FMN semiquinone. |

| 6. Formation of chorismate and regeneration of reduced FMN. |

Nitronate Monooxygenases and Anionic this compound

Nitronate monooxygenase (NMO) is an FMN-dependent enzyme that catalyzes the oxidation of alkyl nitronates to their corresponding carbonyl compounds and nitrite, using molecular oxygen. nih.govresearchgate.net This enzyme has become a significant model system for studying the role of anionic flavosemiquinone intermediates in the oxidative catalysis of organic molecules. nih.govresearchgate.net The catalytic mechanism of NMO is distinct in that it involves the formation of a catalytically relevant anionic flavin semiquinone. nih.gov

The reaction proceeds via an oxidase-style catalytic mechanism where the flavin-mediated oxidation of the nitronate and the subsequent oxidation of the enzyme-bound flavin occur in two separate steps. nih.gov Enzyme-monitored turnover has shown that the formation of the anionic flavin semiquinone requires the substrate but not molecular oxygen. nih.gov This was further supported by anaerobic substrate reduction experiments. nih.gov The enzyme from Pseudomonas aeruginosa PAO1 has been shown to stabilize both the neutral and anionic forms of the semiquinone for hours under anaerobic conditions, allowing for detailed spectroscopic study. nih.gov Interestingly, in the NMO active site, the anionic semiquinone does not exhibit fluorescence, while the neutral semiquinone radical does. nih.gov NMO has a broad substrate range, and members of this enzyme family can effectively oxidize anionic alkyl nitronates. researchgate.net

| Property | Description | Reference |

|---|---|---|

| Enzyme Class | Flavin-dependent monooxygenase | nih.gov |

| Cofactor | Flavin mononucleotide (FMN) | nih.gov |

| Key Intermediate | Anionic this compound | nih.gov |

| Reaction | Oxidation of alkyl nitronates to carbonyls and nitrite | nih.govresearchgate.net |

| Mechanism Style | Oxidase-style, two-step process | nih.gov |

| Fluorescence of Anionic Semiquinone | Non-fluorescent in the NMO active site | nih.gov |

Ribonucleotide Reductase (NrdI) Activation by this compound

Ribonucleotide reductases (RNRs) are essential enzymes that catalyze the synthesis of deoxyribonucleotides, the building blocks of DNA. elifesciences.org Class Ib RNRs utilize a dimanganese-tyrosyl radical cofactor for this reaction, and its activation requires a flavoprotein called NrdI. nih.govnih.gov NrdI is a small, globular protein that binds FMN and is unique among flavodoxins for its ability to perform two successive one-electron reductions. elifesciences.orgnih.gov

The activation process involves the FMN cofactor in NrdI. nih.gov Both the fully reduced hydroquinone (B1673460) (NrdIhq) and the one-electron reduced semiquinone (NrdIsq) forms of FMN in NrdI can reduce molecular oxygen to a superoxide radical (O₂•⁻). elifesciences.orgnih.gov This superoxide is then shuttled through a conserved channel connecting the FMN cofactor to the dimanganese active site in the R2b subunit, where it activates the metal center. nih.govacs.org The reaction of NrdIhq with O₂ produces O₂•⁻ and oxidizes the flavin to the semiquinone state (NrdIsq). elifesciences.org Subsequently, NrdIsq can react with another molecule of O₂ to produce a second superoxide radical, becoming fully oxidized (NrdIox) in the process. nih.gov The different oxidation states of the FMN in NrdI can be distinguished by their colors: the hydroquinone is faint yellow, the semiquinone is dark blue, and the oxidized form is bright orange. nih.gov

2-Nitropropane Dioxygenase Enzymatic Oxidation

2-Nitropropane dioxygenase catalyzes the oxidation of nitroalkanes to corresponding carbonyl compounds and nitrite. nih.gov The enzyme, such as the one from Neurospora crassa, is a homodimer containing a non-covalently bound FMN per subunit and is devoid of iron. nih.gov Studies have established that the enzymatic oxidation mechanism involves the formation of an anionic flavin semiquinone. nih.govelsevierpure.com This was a unique finding, as it represented a case where an anionic flavin semiquinone was experimentally observed in the catalytic pathway of a flavin-dependent enzyme. nih.gov

Blue-Light Photoreceptors and Their this compound Photocycles

Blue-light photoreceptors are flavoproteins that utilize a flavin cofactor, often FMN, to detect blue light and initiate a signaling cascade. rsc.orgnih.gov These photoreceptors, including those with Light-Oxygen-Voltage (LOV) domains and cryptochromes, undergo a photocycle that involves the formation of radical intermediates, including the flavin semiquinone. rsc.orgnih.gov

LOV Domain Photochemistry and Radical Anions

Light-Oxygen-Voltage (LOV) domains are the light-sensitive modules in many blue-light photoreceptor proteins. nih.gov Upon photoexcitation of the FMN chromophore, a covalent adduct is formed between the FMN and a conserved cysteine residue. rsc.orgnih.gov The photocycle is unique among biological photoreceptors because it involves the excited triplet state of the FMN chromophore as a key intermediate. rsc.orgresearchgate.net

The formation of the FMN-cysteine adduct from the triplet state is a complex process, and various radical intermediates have been proposed, including the FMN radical anion (²FMN•⁻) and the neutral semiquinone radical (²FMNH•). rsc.org While transient absorption studies have not directly detected an intermediate between the triplet state decay and adduct formation, indirect evidence suggests its existence. rsc.org In mutants where the reactive cysteine is replaced (e.g., C57S), blue-light exposure can lead to the reduction of the oxidized FMN to the FMN semiquinone and subsequently to the FMN hydroquinone. nih.gov Photoreduction of a cysteine-to-glycine mutant (LOV1-C57G) with EDTA exclusively generates a stable flavosemiquinone. nih.gov In the LOV1-C57S mutant, a transient intermediate assigned to the radical anion has been observed, which is protected from protonation by the protein environment. rsc.org This suggests that the adduct is likely formed via the combination of a radical ion pair. rsc.org

| Intermediate | Notation | Role | Reference |

|---|---|---|---|

| Excited Triplet State | ³FMN | Precursor to adduct formation | rsc.org |

| Radical Anion | ²FMN•⁻ | Proposed transient intermediate | rsc.org |

| Neutral Semiquinone Radical | ²FMNH• | Proposed transient intermediate | rsc.org |

| Cysteinyl-FMN Adduct | LOV390 | Signaling state | researchgate.net |

Cryptochromes, this compound, and Magnetic Field Effects

Cryptochromes are flavoproteins involved in circadian rhythms and have been proposed as magnetoreceptors in various organisms. nih.govnih.gov The proposed mechanism for magnetoreception is the radical pair mechanism, which posits that weak magnetic fields can influence the spin state of radical pairs formed during the cryptochrome (B1237616) photocycle. nih.govnsf.gov

Upon blue-light absorption, the flavin cofactor (FAD in this case, which is closely related to FMN) gets excited and initiates an electron transfer from a chain of tryptophan residues. nih.govresearchgate.net This process results in the formation of a flavin semiquinone radical (FADH•) and a radical derived from the terminal tryptophan, creating a spin-correlated radical pair. nih.govresearchgate.net The magnetic field can influence the interconversion rate between the singlet and triplet states of this radical pair, thereby altering the yield or kinetics of the signaling state formation. nsf.govresearchgate.net The signaling state of cryptochrome contains the flavin semiquinone. nih.gov Interestingly, radical pairs can also be formed in the dark during the reoxidation of the reduced flavin in the presence of oxygen, a process that could also be sensitive to magnetic fields. nih.govnsf.gov This dark-state reoxidation has been suggested as a magnetically sensitive step, independent of the initial light-induced electron transfer. nsf.gov

Electron Bifurcation Systems Employing this compound (e.g., Electron Transfer Flavoprotein)

Flavin-based electron bifurcation is a fundamental mechanism of energy conservation in biology, particularly in anaerobic microorganisms. nih.govfrontiersin.org It couples an exergonic redox reaction with an endergonic one, allowing the cell to generate low-potential electrons for difficult reduction reactions. nih.govasm.org This process involves the reduction of a flavin by a two-electron transfer, followed by two separate one-electron reoxidations by high- and low-potential acceptors, proceeding through a reactive semiquinone intermediate. acs.orgresearchgate.net

Electron-transferring flavoproteins (ETFs) are key players in these systems. acs.org While canonical ETFs are involved in fatty acid and amino acid oxidation, some, like the FixAB proteins, are distinguished by containing a second FAD and are implicated in electron bifurcation. nih.gov In these systems, one flavin acts as the "bifurcating flavin." An unstable flavin anionic semiquinone is proposed to be the key intermediate that enables the reduction of a low-potential acceptor like ferredoxin. asm.org A study on the FixAB flavoenzyme from Rhodopseudomonas palustris showed that the putative bifurcating flavin undergoes a single two-electron reduction without significant accumulation of the semiquinone, which is consistent with the requirement for an unstable semiquinone state for bifurcation. nih.gov In contrast, the other "electron transfer" flavin shows a sequential one-electron reduction to a stable anionic semiquinone, similar to canonical ETFs. nih.gov This thermodynamic setup is a prerequisite for bifurcating activity, allowing the enzyme to redistribute the energy from an electron pair to drive both favorable and unfavorable reactions. nih.govresearchgate.net

This compound in Extracellular Electron Transfer (EET)

Extracellular electron transfer (EET) is a vital microbial process for transferring electrons from cellular metabolism to external insoluble electron acceptors. Flavin mononucleotide (FMN) semiquinone has been identified as a key intermediate in enhancing the efficiency of these pathways, particularly in metal-reducing bacteria and electrogenic microorganisms.

Flavin-mediated EET is not limited to Gram-negative bacteria. Studies have identified similar mechanisms in various Gram-positive bacteria. The foodborne pathogen Listeria monocytogenes utilizes a distinct flavin-based EET system to transfer electrons to iron or an electrode. nih.gov This system is governed by an eight-gene locus that encodes for a specialized NADH dehydrogenase, which channels electrons to a membrane quinone pool, and other proteins that assemble an extracellular flavoprotein. nih.gov This flavoprotein, along with free flavin molecules, mediates the transfer of electrons to extracellular acceptors. nih.gov Similarly, Bacillus cereus DIF1 and Rhodococcus ruber DIF2 have been shown to secrete FMN and riboflavin (B1680620) to mediate EET, with the electrochemical activity being essential for the process. rsc.org

Table 1: Role of FMN Semiquinone in Bacterial Extracellular Electron Transfer (EET)

| Organism | Key Proteins/Pathways | Role of FMN Semiquinone | Impact on EET |

|---|---|---|---|

| Shewanella oneidensis MR-1 | Outer-membrane c-type cytochromes (OM c-Cyts), MtrC, Mtr Pathway | Acts as a bound redox cofactor, facilitating a one-electron transfer. pnas.org | Accelerates EET rate by 10³-10⁵ fold; shifts flavin redox potential positively by >100 mV. pnas.orgresearchgate.net |

| Listeria monocytogenes | 8-gene EET locus, specialized NADH dehydrogenase, extracellular flavoprotein | Part of a flavin-based conduit, shuttling electrons from the quinone pool to extracellular acceptors. nih.gov | Enables growth on non-fermentable carbon sources and is crucial for competitiveness in the mouse gastrointestinal tract. nih.gov |

| Bacillus cereus DIF1 | Secreted flavins | Acts as a secreted redox electron mediator. rsc.org | Essential for the electrochemical activity and electron transfer to an anode in microbial fuel cells. rsc.org |

| Rhodococcus ruber DIF2 | Secreted flavins | Functions as a secreted electron shuttle. rsc.org | Crucial for mediating electron transfer in microbial fuel cells. rsc.org |

Other Specialized Flavoenzymes and this compound Interactions

The ability of flavoenzymes to stabilize the one-electron reduced semiquinone state of FMN is crucial for a wide range of catalytic functions beyond EET. researchgate.net While the semiquinone is thermodynamically unstable in its free form, the protein environment of an enzyme's active site can modulate its redox properties, making the semiquinone a key catalytic intermediate. researchgate.netnih.gov

NADPH-cytochrome P450 reductase (CPR) : In CPR, the FMN and FAD cofactors are positioned between aromatic residues like tyrosine and tryptophan, which help to stabilize the neutral FMN semiquinone. nih.gov Studies involving cryo-reduction of yeast CPR have identified short-lived neutral FMN semiquinones as transient intermediates in the electron transport chain. nih.gov The formation of these semiquinone states is a critical factor that governs the reactivity and electron transfer capabilities of the enzyme. nih.gov

Isopentenyl diphosphate (B83284) isomerase (IDI-II) : In this enzyme, the FMN semiquinone is stabilized upon forming a complex with the substrate, isopentenyl pyrophosphate (IPP). mdpi.com Experimental evidence, including the inactivation of the enzyme when FMN is substituted with 5-deazaFMN, points to a single electron transfer step being integral to its catalytic mechanism. mdpi.com

UDP-galactopyranose mutase (UGM) : Potentiometric studies suggest that the semiquinone form of the flavin cofactor is formed and stabilized by the binding of the substrate. mdpi.com The necessity of an electron transfer step for catalysis is supported by findings that a 5-deaza-flavin substituted UGM is inactive. mdpi.com

Flavodoxins : These are small electron-transfer proteins that utilize the FMN semiquinone state. In flavodoxins from Anabaena and Desulfovibrio vulgaris, aromatic residues are in contact with the FMN cofactor and are known to stabilize the neutral FMN semiquinone. nih.gov For example, in Bacillus subtilis flavodoxin YkuP, the neutral semiquinone form of the FMN cofactor is a key intermediate. researchgate.net

Table 2: FMN Semiquinone Interactions in Specialized Flavoenzymes

| Flavoenzyme | Function | Role/State of FMN Semiquinone | Key Research Findings |

|---|---|---|---|

| NADPH-cytochrome P450 reductase (CPR) | Electron transfer to cytochromes P450 | Transient neutral semiquinone intermediate | Aromatic residues in the active site stabilize the FMN semiquinone; short-lived semiquinones are generated during cryo-reduction. nih.gov |

| Isopentenyl diphosphate isomerase (IDI-II) | Isomerization of isopentenyl diphosphate | Stabilized semiquinone in the enzyme-substrate complex | Substitution with 5-deazaFMN leads to an inactive enzyme, supporting a single electron transfer mechanism. mdpi.com |

| UDP-galactopyranose mutase (UGM) | Catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose | Semiquinone form is stabilized by substrate binding | Inactivation by 5-deaza-flavin substitution indicates that an electron transfer step is necessary for catalysis. mdpi.com |

| Flavodoxin YkuP (Bacillus subtilis) | Electron carrier | Stable neutral semiquinone intermediate | The protein environment stabilizes the otherwise unstable one-electron reduced state of FMN. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-deazaFMN |

| 5-deaza-flavin |

| 5-deazaFMN |

| FAD |

| Flavin adenine dinucleotide |

| Flavin mononucleotide |

| FMN |

| Isopentenyl pyrophosphate |

| NADH |

| NADPH |

| Riboflavin |

| Tryptophan |

| Tyrosine |

| UDP-galactofuranose |

Theoretical and Computational Investigations of Flavin Mononucleotide Semiquinone

Quantum Mechanical and Hybrid QM/MM Calculations

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have emerged as powerful tools for investigating the behavior of flavin systems. nih.govcardiff.ac.ukmdpi.com These methods allow for a detailed examination of electronic properties, reaction pathways, and the influence of the surrounding protein matrix on the FMN semiquinone.

Understanding Flavin Mononucleotide Semiquinone Electronic Structure and Reactivity

The electronic structure of FMN semiquinone is fundamental to its reactivity. QM/MM modeling has been instrumental in elucidating how the protein environment modulates this structure. For instance, in the flavoenzyme RutA, QM/MM calculations have shown that triplet state complexes of molecular oxygen with reduced FMN can form on both the re- and si-sides of the isoalloxazine ring. cardiff.ac.ukmdpi.comnih.gov In these complexes, the dioxygen moiety is best described as a superoxide (B77818) anion interacting with the flavin semiquinone. nih.gov This interaction involves an electron transfer from the FMN, activating the dioxygen for subsequent reactions. cardiff.ac.ukmdpi.comnih.gov

The reactivity of the FMN semiquinone is dictated by the distribution of its unpaired electron. This distribution, and consequently the reactivity at different positions of the isoalloxazine ring (such as C4a, N5, C6, and C8), is influenced by the initial position of the oxygen molecule within the protein cavity. cardiff.ac.ukmdpi.comnih.gov Quantum mechanical calculations have also been employed to compare the electron-transfer probability between FMN and substrates like benzoquinone in enzymes such as E. coli WrbA, highlighting the role of these calculations in interpreting protein crystal structures and identifying physiologically relevant substrate positions. nih.govprinceton.edu

Simulating this compound Reaction Mechanisms and Energy Landscapes

Computational simulations are crucial for mapping the reaction mechanisms and energy landscapes involving FMN semiquinone. QM/MM methods can trace the entire reaction pathway, from the initial interaction of reactants to the formation of products. In the case of RutA, these simulations have revealed that the reaction pathways can lead to the formation of C(4a)-peroxide, N(5)-oxide, or C(6)-hydroperoxide covalent adducts, or even directly to the oxidized flavin, depending on the starting position of the oxygen molecule. cardiff.ac.uknih.gov

The energy barriers associated with these different pathways can also be calculated, providing insights into the most probable reaction routes. For example, in RutA, certain pathways are predicted to be more favorable due to lower energy barriers. mdpi.com These simulations also account for the crucial role of the protein environment in stabilizing radical intermediates, which is a key aspect that gas-phase calculations cannot capture. mdpi.com

Molecular Dynamics Simulations of this compound-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between FMN semiquinone and its surrounding protein environment. nih.gov These simulations can reveal large-scale conformational changes and specific inter-domain interactions that are essential for the catalytic function of flavoenzymes.

In nitric oxide synthase (NOS), for instance, MD simulations have been used to study the movement of the FMN domain as it shuttles electrons from flavin adenine (B156593) dinucleotide (FAD) to the heme center. nih.govnih.gov These simulations have shown that the FMN domain exhibits significant mobility after transferring an electron to the heme, allowing it to move between the FAD and heme domains. nih.gov The distance between the FMN and heme centers fluctuates considerably, indicating a highly dynamic protein structure in the post-electron transfer state. nih.gov

MD simulations can also identify key amino acid residues that are involved in these inter-domain interactions, providing a molecular basis for the observed protein dynamics and function. nih.gov

Prediction and Interpretation of this compound Spectroscopic Properties

Computational methods are also employed to predict and interpret the spectroscopic properties of FMN semiquinone, which are often used to experimentally characterize this radical species. For example, QM/MM calculations can compute the excitation energies of flavin species, which can then be compared to experimental absorption spectra. nih.gov

In studies of RutA, the calculated absorption band maxima for the reaction products were found to be close to those expected for the oxidized flavin in a protein environment, supporting the proposed reaction mechanisms. nih.gov Similarly, electron paramagnetic resonance (EPR) spectroscopy, a technique sensitive to radical species, is used to characterize the FMN semiquinone. The features of the EPR signal, such as the g-factor and linewidth, are consistent with the presence of a neutral flavin radical. nih.gov Computational modeling can aid in the interpretation of these experimental spectra, providing a more detailed understanding of the electronic and structural properties of the FMN semiquinone.

Redox Potential Calculations and Environmental Perturbations for this compound

The redox potential of the FMN semiquinone is a critical parameter that determines its ability to participate in electron transfer reactions. This potential is significantly influenced by the surrounding protein environment. nih.gov Computational methods, particularly QM/MM simulations, can be used to calculate these redox potentials and to understand how environmental factors, such as pH and the polarity of the local environment, perturb them. nih.govnih.gov

Calculations have shown that the protein environment can tune the redox potential of flavin by specifically polarizing the molecule. nih.gov For example, the presence of charged amino acid residues near the flavin can stabilize or destabilize the semiquinone state, thereby shifting the redox potential. nih.gov The protonation state of the flavin, which is influenced by the local pH and the pKa values of the different redox states, also has a major impact on the redox potentials. nih.gov Accurate calculation of these potentials can be challenging and may be affected by factors such as the sampling of counterion configurations and artifacts at the QM/MM boundary. nih.gov

Below is a table summarizing the calculated redox potentials for FMN at pH 7.0 and 20°C. nih.gov

| Redox Couple | Potential (V) |

| Overall two-electron reduction (E_m) | -0.207 |

| Oxidized flavin to semiquinone (E_2) | -0.313 |

| Semiquinone to hydroquinone (B1673460) (E_1) | -0.101 |

| --- | --- |

Advanced Concepts and Future Research Trajectories in Flavin Mononucleotide Semiquinone Research

Spin Dynamics and Quantum Coherence in Biological Systems Involving Flavin Mononucleotide Semiquinone

The flavin mononucleotide (FMN) semiquinone, as a radical species with an unpaired electron, is a key player in a range of biological phenomena where quantum mechanics takes center stage. The spin dynamics of this molecule, particularly when it forms a radical pair with another molecule, are fundamental to the proposed mechanism of magnetoreception in animals and are crucial for the function of certain light-activated enzymes like photolyases.

Upon photoexcitation, the FMN cofactor in proteins such as cryptochromes can accept an electron from a nearby tryptophan residue, forming a spin-correlated radical pair (SCRP). mdpi.com The initial spin state of this radical pair is determined by the excited state precursor of the FMN. If the precursor is a singlet state, a singlet radical pair is formed, and if it is a triplet state, a triplet radical pair is formed. The subsequent evolution of the spin state of this radical pair is governed by the principles of quantum mechanics. The singlet and triplet states can interconvert in a coherent manner, a process that is influenced by both internal and external magnetic fields. mdpi.comnih.gov

The internal magnetic fields are primarily due to hyperfine interactions between the unpaired electrons and magnetic nuclei within the radicals. mdpi.com These interactions are a key determinant of the rate of singlet-triplet interconversion. External magnetic fields, even those as weak as the Earth's magnetic field, can also influence this interconversion. mdpi.comnih.gov This is the basis of the radical pair mechanism for magnetoreception, where the orientation of a migratory bird in the Earth's magnetic field could affect the lifetime of the radical pair, and thus the signaling state of the cryptochrome (B1237616) protein. mdpi.comnih.gov

The maintenance of quantum coherence in these radical pairs is essential for their magnetosensitivity. Coherence refers to the preservation of a definite phase relationship between the singlet and triplet states. Decoherence, the loss of this phase relationship due to interactions with the environment, can diminish the magnetic field effect. The protein environment is thought to play a crucial role in shielding the radical pair from decoherent interactions, thereby prolonging its quantum coherence.

Future research in this area is focused on several key questions. A major goal is to directly observe quantum coherence in these biological systems and to understand how it is maintained in the complex cellular environment. There is also significant interest in how the spin dynamics of the FMN semiquinone are coupled to downstream biological signaling pathways. Furthermore, researchers are exploring how the principles of spin dynamics and quantum coherence in flavin-based systems could be harnessed for the development of novel quantum technologies.

Engineering Flavin-Protein Interactions for Enhanced this compound Stability and Function

The protein environment plays a critical role in modulating the properties of the FMN cofactor, including the stability of its semiquinone state. By engineering the interactions between the flavin and the protein, it is possible to tune the redox potentials and catalytic functions of flavoenzymes. This has significant implications for the design of novel biocatalysts and for understanding the functional diversity of flavoproteins in nature.

Directed evolution is another powerful strategy for engineering flavin-protein interactions. This approach involves generating large libraries of mutant enzymes and screening for variants with desired properties. Directed evolution has been used to enhance the stability of flavoenzymes, to alter their substrate specificity, and even to create novel catalytic activities. A key target for directed evolution is the optimization of FMN semiquinone stability to favor specific reaction pathways.

A future trajectory in this field is the use of computational protein design to create flavoenzymes with tailored properties. By using sophisticated modeling algorithms, it is possible to predict the effects of mutations on flavin-protein interactions and to design novel active sites with enhanced stability for the FMN semiquinone. This approach has the potential to accelerate the development of new biocatalysts for a wide range of applications. Furthermore, the incorporation of non-canonical amino acids with unique chemical properties into flavoproteins offers another exciting avenue for fine-tuning FMN semiquinone stability and reactivity.

Exploration of Novel Catalytic Roles and Reaction Architectures of this compound

While the FMN semiquinone is well-known for its role in single-electron transfer reactions, recent research has begun to uncover novel catalytic functions and reaction architectures involving this versatile intermediate. These discoveries are expanding our understanding of the chemical capabilities of flavoenzymes and opening up new possibilities for biocatalysis.

One of the most exciting recent developments is the discovery of flavin-based electron bifurcation. acs.orgacs.org In this process, a two-electron donor reduces a flavin cofactor, which then transfers the two electrons to two different single-electron acceptors with widely different redox potentials. acs.orgacs.org This allows the cell to generate a highly reducing electron carrier that can be used to drive thermodynamically challenging reactions, such as nitrogen fixation and carbon dioxide reduction. acs.orgacs.org The FMN semiquinone is a key intermediate in this process, acting as the branch point for the two electron transfer pathways. acs.orgacs.org

Researchers are also exploring other non-canonical reactions catalyzed by flavoenzymes that may involve FMN semiquinone intermediates. For example, some flavoenzymes have been shown to catalyze reactions with no net redox change, where the flavin acts as a catalyst for bond formation or cleavage. nih.govmdpi.com In these reactions, the FMN semiquinone may play a role in stabilizing reaction intermediates or in facilitating proton transfer steps. nih.govmdpi.com

The architectural diversity of flavoenzymes is also a subject of ongoing investigation. The discovery of multi-cofactor flavoenzymes, which contain additional redox centers such as iron-sulfur clusters or hemes, has revealed new principles of biological electron transfer. In these complex enzymes, the FMN semiquinone can engage in intricate electron transfer cascades, allowing for precise control over redox chemistry.

A major future research direction is the search for new flavoenzymes with novel catalytic activities. Genome mining and metagenomic approaches are being used to identify new flavoprotein families with the potential for unusual chemistry. The characterization of these new enzymes is likely to reveal even more surprising roles for the FMN semiquinone in biology. Furthermore, the design of artificial flavoenzymes with novel reaction architectures is a promising avenue for the development of new biocatalysts.

Interplay of this compound with Other Cofactors and Metal Centers in Complex Biological Systems

In many biological systems, the FMN semiquinone does not act in isolation but rather in concert with other cofactors and metal centers. This interplay is essential for the function of complex electron transfer chains and multi-step catalytic reactions. Understanding these interactions is crucial for a complete picture of cellular metabolism and bioenergetics.

A prominent example of this interplay is found in mitochondrial Complex I, the first enzyme in the respiratory electron transport chain. nih.govresearchgate.net In this massive protein complex, FMN accepts two electrons from NADH and then transfers them one at a time to a series of iron-sulfur (Fe-S) clusters. nih.govresearchgate.net The FMN semiquinone is a key intermediate in this process, mediating the transition from two-electron to one-electron transfer. wikipedia.org The precise arrangement of the Fe-S clusters and their redox potentials are critical for efficient electron flow from the FMN semiquinone to the final electron acceptor, ubiquinone. nih.gov

The FMN semiquinone also interacts with other redox cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). In many flavoenzymes, the reduction of the oxidized flavin to the semiquinone or hydroquinone (B1673460) form is dependent on NAD(P)H as the electron donor. The kinetics and thermodynamics of these electron transfer reactions are finely tuned to ensure the efficient operation of metabolic pathways.

Furthermore, in some flavoenzymes, the FMN semiquinone interacts with metal centers other than iron-sulfur clusters. For example, in certain monooxygenases, the FMN semiquinone may be involved in the activation of molecular oxygen in conjunction with a metal cofactor.

Future research in this area will focus on elucidating the structural and mechanistic details of these multi-cofactor systems. Techniques such as cryo-electron microscopy are providing unprecedented insights into the architecture of large protein complexes, allowing for a better understanding of the spatial relationships between the FMN semiquinone and other redox centers. Time-resolved spectroscopic methods are also being used to probe the dynamics of electron transfer between cofactors. A deeper understanding of these complex biological systems could inspire the design of artificial photosynthetic and catalytic systems with enhanced efficiency.

Development and Application of Advanced Spectroscopic and Computational Methodologies for this compound Studies

The study of the FMN semiquinone, a transient and paramagnetic species, requires sophisticated experimental and theoretical techniques. The development and application of advanced spectroscopic and computational methodologies have been instrumental in advancing our understanding of its electronic structure, dynamics, and function.

Electron Paramagnetic Resonance (EPR) spectroscopy is a cornerstone technique for studying the FMN semiquinone. copernicus.orgnih.gov Advanced EPR methods, such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, provide detailed information about the hyperfine interactions between the unpaired electron and magnetic nuclei in the flavin ring and surrounding protein. copernicus.orgnih.gov These data offer a sensitive probe of the electronic structure of the semiquinone and its interactions with the protein environment. copernicus.orgnih.gov

| Nucleus | Hyperfine Coupling Tensor (MHz) | Reference |

| ¹³C at 4a | (40, -13.5, -9) | nih.gov |

| ¹⁵N at 5 | (74, 5.6, 5.6) | nih.gov |

| ¹⁵N at 10 | (38, 3.2, 3.2) | nih.gov |

| Table 1: Experimentally determined hyperfine coupling constants for the FMN semiquinone in a model flavoprotein. nih.gov |

Ultrafast spectroscopy techniques, such as transient absorption and femtosecond stimulated Raman spectroscopy, have made it possible to monitor the formation and decay of the FMN semiquinone on the femtosecond to nanosecond timescale. nih.govnih.gov These experiments have provided crucial insights into the dynamics of photoinduced electron transfer reactions involving flavins and have helped to elucidate the mechanisms of enzymes like photolyase and cryptochrome. nih.govnih.gov

Computational methods are playing an increasingly important role in FMN semiquinone research. Quantum mechanical calculations can be used to predict the electronic and spectroscopic properties of the semiquinone, providing a framework for the interpretation of experimental data. Molecular dynamics (MD) simulations can be used to study the dynamics of the flavin and its protein environment, offering insights into how the protein controls the reactivity of the semiquinone. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods combine the accuracy of quantum mechanics for the flavin with the efficiency of molecular mechanics for the protein, allowing for the simulation of enzymatic reactions involving the FMN semiquinone.

The future of this field lies in the continued development and integration of these advanced methodologies. The combination of cutting-edge spectroscopic experiments with high-level computational modeling will be essential for tackling the remaining challenges in FMN semiquinone research, such as understanding the role of quantum coherence in biological systems and designing novel flavoenzymes with tailored functions.

Q & A

Basic Research Questions

Q. What experimental methods are used to distinguish between the oxidized, semiquinone, and hydroquinone states of FMN in enzymatic systems?

- Methodological Answer : UV-Vis spectroscopy and electron paramagnetic resonance (EPR) are standard techniques. The semiquinone state exhibits a distinct absorption peak at ~580 nm and a characteristic EPR signal due to its unpaired electron, while the oxidized (FMN) and reduced (FMNH₂) states lack these features . Electrochemical methods, such as cyclic voltammetry, can further resolve redox potentials for each state (e.g., semiquinone/hydroquinone couples at ~-464 mV) .

Q. How does FMN semiquinone facilitate one-electron transfers in mitochondrial Complex I?

- Methodological Answer : In Complex I, FMNH₂ (reduced FMN) donates electrons to Fe-S clusters via a two-step oxidation process. The semiquinone intermediate (FMNH•) enables sequential one-electron transfers to ubiquinone, generating a proton gradient. This mechanism is validated using stopped-flow kinetics and cryo-EM to track electron flow and structural rearrangements .

Q. What are the primary factors influencing the stability of FMN semiquinone in vitro?

- Methodological Answer : Stability depends on pH, temperature, and the presence of stabilizing agents. For example, anaerobic conditions and low temperatures (4°C) reduce disproportionation. Proteins like flavodoxins stabilize the semiquinone via hydrophobic interactions, as shown in reconstitution assays with apo-flavoproteins .

Advanced Research Questions

Q. How do structural modifications of FMN (e.g., 20-deoxyFMN) alter its redox properties and catalytic promiscuity?

- Methodological Answer : Site-directed mutagenesis or chemical synthesis of FMN analogs (e.g., 20-deoxyFMN) can probe functional groups. Kinetic assays with iodotyrosine dehalogenase reveal that the 20-hydroxy group stabilizes substrate binding via hydrogen bonding, while its absence increases hydride transfer activity, measured via competing nitroreductase assays .

Q. What experimental approaches resolve contradictions in reported semiquinone degradation rates under photolytic conditions?

- Methodological Answer : Contradictions arise from variable light sources or surfactant concentrations (e.g., polysorbate 80 or SLS). Controlled kinetic studies using electron spin resonance (ESR) to monitor semiquinone plateau levels and first-order decay rates in dark conditions can standardize protocols .

Q. How can spectroelectrochemistry elucidate proton-coupled electron transfer (PCET) mechanisms in FMN semiquinone systems?

- Methodological Answer : Immobilizing flavodoxins on SnO₂ electrodes enables real-time monitoring of redox transitions via cyclic voltabsorptometry. pH-dependent midpoint potentials (e.g., -340 mV for quinone/semiquinone at pH 7) and rate constants for semiquinone deprotonation (0.0074 s⁻¹ at pH 5) reveal PCET kinetics .

Q. What strategies prevent semiquinone disproportionation in aqueous solutions during redox studies?

- Methodological Answer : Use aprotic solvents (e.g., dimethylformamide) or low-temperature matrices (77 K) to stabilize radicals. For biological systems, reconstituting FMN into flavoproteins (e.g., DT-diaphorase) suppresses disproportionation, as shown in anaerobic stopped-flow experiments .

Data Contradiction Analysis

Q. Why do some studies report FMN semiquinone as a stable intermediate while others observe rapid disproportionation?

- Methodological Answer : Stability depends on the experimental system. Free FMN semiquinone disproportionates rapidly in aqueous buffers, but protein-bound semiquinones (e.g., in flavodoxins) are stabilized by hydrophobic pockets. Compare studies using free FMN vs. holo-enzymes and validate conditions (e.g., oxygen levels, pH) .

Experimental Design Guidance

Q. How to design a study probing the role of FMN semiquinone in microbial electron transport chains?

- Methodological Answer :

Genetic Knockouts : Delete flavin-binding genes (e.g., flavodoxin) in model organisms (e.g., Thermotoga neapolitana) and compare growth under varying redox substrates .

Redox Titrations : Use potentiostats to measure midpoint potentials of semiquinone in cell lysates.

EPR Spectroscopy : Detect semiquinone radicals in intact cells under controlled O₂ levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.